molecular formula C18H23N5O B2903893 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide CAS No. 1797083-43-2

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide

Cat. No.: B2903893
CAS No.: 1797083-43-2
M. Wt: 325.416
InChI Key: WSOKUHQQXUCUJP-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide is a pyrimidine-derived compound featuring a 2-methylbenzamide substituent at position 5 of the pyrimidine ring, a dimethylamino group at position 4, and a pyrrolidin-1-yl moiety at position 2.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-8-4-5-9-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-10-6-7-11-23/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKUHQQXUCUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with dimethylamino and pyrrolidinyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and pyrrolidinyl groups can enhance binding affinity and specificity, while the benzamide moiety can contribute to the overall stability and solubility of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Analogs

a) N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-yl]-2,3-Dimethoxybenzamide (CAS 1797815-63-4)
  • Structural Differences : Replaces pyrrolidin-1-yl at position 2 with methoxy and introduces dimethoxy groups on the benzamide.
b) N-(2-(Pyrrolidin-1-yl)Pyrimidin-5-yl)Furan-2-Carboxamide (CAS 1396809-47-4)
  • Structural Differences : Substitutes 2-methylbenzamide with furan-2-carboxamide.
c) Compound 4 (Molecules, 2014)
  • Structure: 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile.
  • Comparison: Features a pyrazolopyrimidine core with a carbonitrile group instead of benzamide. The absence of the dimethylamino-pyrrolidin-1-yl-pyrimidine scaffold limits direct functional overlap, but its synthesis via hydrazine intermediates highlights divergent synthetic routes .

Quinoline and Furopyrimidine Derivatives

a) SzR-105 (N-(3-(Dimethylamino)Propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride)
  • Core Difference: Quinoline replaces pyrimidine.
  • Functional Impact: The planar quinoline ring enhances intercalation properties, making it more suited for DNA-targeted applications compared to the pyrimidine-based target compound .
b) Crystalline Forms of (S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-Phenylethylamino)-6-Phenylfuro[2,3-d]Pyrimidin-5-yl)Phenyl)But-2-Enamide
  • Structural Note: Incorporates a furopyrimidine core with a hydroxy-phenylethylamino group. The extended conjugation may increase metabolic stability but complicate synthesis .

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyrimidine Dimethylamino Pyrrolidin-1-yl 2-Methylbenzamide ~370.45 ~2.2
CAS 1797815-63-4 Pyrimidine Dimethylamino Methoxy 2,3-Dimethoxybenzamide ~385.43 ~2.8
CAS 1396809-47-4 Pyrimidine - Pyrrolidin-1-yl Furan-2-carboxamide ~285.32 ~1.9
SzR-105 Quinoline Dimethylamino - 4-Hydroxycarboxamide ~309.79 ~1.5

Biological Activity

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H23N5O
  • Molecular Weight : 341.4075 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of organic compounds known as benzamides, characterized by a benzene ring attached to an amide group, which influences its biological properties.

This compound has been studied for its interaction with various biological targets, particularly in the context of cancer therapy. The compound exhibits activity against specific kinases, which are crucial for cell signaling and proliferation.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown inhibitory effects on BCR-ABL1 kinase activity, which is implicated in chronic myeloid leukemia (CML). In vitro studies indicate that it can block cell cycle progression and induce apoptosis in BCR-ABL-expressing cells .
  • Selectivity Against Mutant Kinases : Research indicates that this compound retains activity against certain mutant forms of BCR-ABL, which are often resistant to other inhibitors .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50 (nM) Cell Line/Model Reference
Inhibition of BCR-ABL161K562 (CML cell line)
Induction of ApoptosisNot specifiedBa/F3 BCR-ABL cells
Selectivity against T315I mutation110Ba/F3 cells

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Efficacy Against CML : A study examined the compound's effectiveness in inhibiting BCR-ABL1 activity in K562 cells. Results demonstrated significant reduction in cell viability at concentrations correlating with the IC50 values reported above .
  • Pharmacokinetic Profile : Another research effort focused on the pharmacokinetics of the compound, revealing favorable absorption characteristics when administered orally in animal models. This aspect is critical for developing therapeutic regimens that require oral bioavailability .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have identified specific structural components that enhance the potency of the compound against target kinases. Modifications to the pyrimidine ring and the introduction of different substituents have been explored to optimize activity .

Q & A

Q. What are common synthetic impurities, and how are they characterized?

  • By-products : Unreacted pyrimidine intermediates or dealkylated dimethylamino groups.
  • Detection : HPLC with impurity reference standards (e.g., USP methods) .
  • Mitigation : Optimize reaction time and stoichiometry to minimize side reactions .

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